molecular formula C3H4Br2N2S B3002516 2-Bromothiazol-5-amine hydrobromide CAS No. 2102409-24-3

2-Bromothiazol-5-amine hydrobromide

Cat. No.: B3002516
CAS No.: 2102409-24-3
M. Wt: 259.95
InChI Key: QBMFOTNSUDKPED-UHFFFAOYSA-N
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Description

2-Bromothiazol-5-amine hydrobromide is a chemical compound with the molecular formula C3H4Br2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiazol-5-amine hydrobromide typically involves the bromination of thiazole derivatives. One common method is the bromination of 2-aminothiazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazol-5-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromothiazol-5-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromothiazol-5-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromothiazole: This compound is similar in structure but lacks the hydrobromide component.

    2-Chlorothiazol-5-amine: This compound has a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromothiazol-5-amine hydrobromide is unique due to its specific bromine substitution and hydrobromide salt form, which can influence its reactivity and solubility compared to similar compounds. These properties make it particularly useful in certain chemical and biological applications .

Properties

IUPAC Name

2-bromo-1,3-thiazol-5-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S.BrH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMFOTNSUDKPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102409-24-3
Record name 2-Bromo-1,3-thiazol-5-amine hydrobromide
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